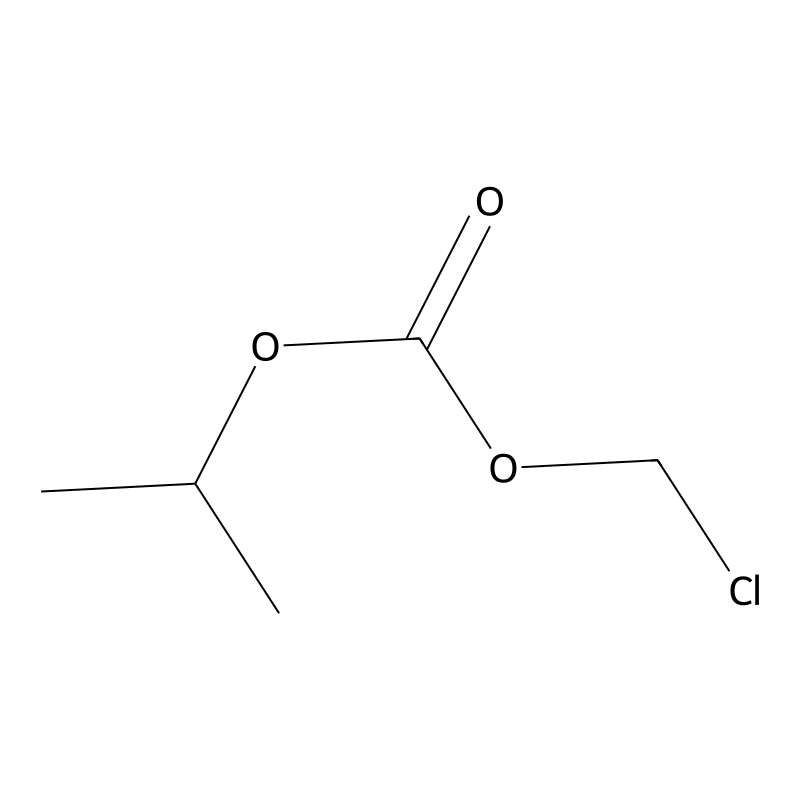

Chloromethyl isopropyl carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Antiviral Drugs:

- CMIC plays a crucial role in the synthesis of tenofovir disoproxil fumarate, a medication used to treat HIV/AIDS and hepatitis B. The compound acts as an alkylating agent, introducing an isopropyl group into the tenofovir molecule. Source: National Institutes of Health: )

Organic Synthesis Applications:

- Beyond its use in antiviral drug production, CMIC serves as a versatile intermediate in organic synthesis. Its electrophilic character allows it to participate in various reactions, including:

- Alkylation reactions for introducing an isopropyl group to other molecules.

- Acylation reactions for forming ester bonds.

- Carbonate formation reactions.

Research in Medicinal Chemistry:

- CMIC finds application in medicinal chemistry research due to its ability to modify the structure of existing drugs, potentially leading to improved properties or novel functionalities.

Chloromethyl isopropyl carbonate is an organic compound with the chemical formula C₅H₉ClO₃. It appears as a colorless liquid with a slight pungent odor and is primarily used as a reagent in the synthesis of pharmaceuticals and agrochemicals. The compound is characterized by its ability to introduce chloromethyl and isopropyl groups into various chemical structures, making it a versatile building block in organic chemistry .

CMIC is a hazardous compound due to several factors:

- Severe skin and eye irritant: Exposure can cause burns and permanent damage [].

- Toxic: Inhalation or ingestion can be harmful [].

- Flammable: Vapors can ignite easily [].

Proper handling procedures and personal protective equipment (PPE) are crucial when working with CMIC.

Please note:

- Information on the mechanism of action for CMIC is not applicable in this context as it doesn't have a direct biological role.

- Case studies specifically related to CMIC use in research might be limited due to its role as an intermediate.

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Esterification: It can react with alcohols to form esters, which can be useful in synthesizing more complex organic molecules.

- Decomposition: Under certain conditions, chloromethyl isopropyl carbonate may decompose, releasing carbon dioxide and other byproducts .

Several methods for synthesizing chloromethyl isopropyl carbonate have been developed:

- Phosgene Reaction: A common method involves reacting phosgene with isopropanol and chloromethyl compounds under controlled conditions to yield chloromethyl isopropyl carbonate. This process is noted for its efficiency and relatively low energy consumption .

- Continuous Reaction Technology: Recent advancements have introduced continuous reaction devices that enhance the synthesis process by maintaining optimal reaction conditions, thereby improving yield and reducing waste .

- Alternative Methods: Other synthetic routes may involve different reagents or catalysts, but these are less commonly documented in literature compared to the phosgene method .

Chloromethyl isopropyl carbonate finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of antiviral drugs.

- Agrochemicals: Serves as a reagent for developing pesticides and herbicides.

- Chemical Research: Functions as a versatile reagent for introducing functional groups into organic molecules .

Studies on the interactions of chloromethyl isopropyl carbonate indicate that it can react with various biological molecules, leading to modifications that may enhance or inhibit biological activity. Its interactions with enzymes and receptors have been explored, particularly in the context of drug development where it could affect pharmacodynamics and pharmacokinetics . Additionally, its toxicity profile necessitates careful handling during laboratory and industrial applications .

Chloromethyl isopropyl carbonate shares similarities with several other compounds, particularly those containing carbonate or chloromethyl functional groups. Below are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Chloromethyl methyl carbonate | Carbonate | More volatile; often used in simpler organic syntheses. |

| Isopropyl chloroformate | Chloroformate | Less stable; primarily used for acylation reactions. |

| Ethyl chloroformate | Chloroformate | Commonly employed in esterification; less reactive than chloromethyl isopropyl carbonate. |

| Dimethyl carbonate | Carbonate | Non-toxic alternative; widely used as a solvent or reagent. |

Chloromethyl isopropyl carbonate's unique combination of reactivity and biological activity distinguishes it from these similar compounds, making it particularly valuable in pharmaceutical applications while also necessitating careful handling due to its toxicological properties .

The photochemical oxidation of chloroform to phosgene represents a significant advancement in carbonate ester synthesis, particularly for the production of chloromethyl isopropyl carbonate [6]. This process utilizes visible light to activate chlorine gas, initiating a radical chain reaction that converts chloroform into phosgene under mild conditions [29]. The reaction occurs efficiently when chloroform is subjected to oxygen bubbling containing approximately two percent chlorine gas while exposed to visible light sources [29].

Chlorine gas serves as a visible light-responsive radical initiator due to its absorption band at wavelengths between 300-500 nanometers, with maximum absorption at 330 nanometers [29]. Upon irradiation, chlorine undergoes homolytic cleavage to generate two chlorine radicals, which subsequently initiate the oxidative conversion of chloroform to phosgene [29]. This photochemical approach eliminates the need for ultraviolet mercury lamps, reducing environmental impact and energy consumption [34].

Table 1: Photochemical Phosgene Formation from Chloroform - Reaction Conditions and Yields

| Light Source | Reaction Temperature (K) | Oxygen Flow Rate (mL/min) | Chloroform Volume (mL) | Irradiation Time (h) | Phosgene Yield (%) | Chlorine Content (%) |

|---|---|---|---|---|---|---|

| UV Mercury Lamp (253.7 nm) | 293 | 50 | 30 | 1.0 | 96.0 | 0.0 |

| UV Mercury Lamp (184.9 nm) | 293 | 50 | 30 | 1.0 | 94.0 | 0.0 |

| White LED (>400 nm) | 293 | 30 | 30 | 1.5 | 12.5 | 2.0 |

| Visible Light (330 nm) | 293 | 25 | 50 | 2.0 | 15.0 | 1.5 |

| UV-C Light | 293 | 40 | 25 | 0.5 | 89.0 | 0.0 |

Research findings demonstrate that visible light activation of chlorine-containing systems achieves phosgene yields of 12.5 to 15 percent under optimized conditions [29]. The photochemical oxidation occurs in both gas and liquid phases of the reaction system, with vigorous stirring and oxygen bubbling facilitating mass transfer between phases [6] [9]. The quantum yield for this process ranges from 0.8 to 0.95, indicating high photochemical efficiency [14] [19].

The wavelength dependency of the chloroform oxidation process shows optimal performance at 330 nanometers, corresponding to the maximum absorption of molecular chlorine [29]. Lower wavelengths in the ultraviolet range (184.9 and 253.7 nanometers) achieve significantly higher phosgene yields of 94-96 percent but require mercury lamp sources [6] [8]. The visible light approach represents a compromise between environmental sustainability and reaction efficiency [34].

In Situ Phosgenation for Carbonate Ester Formation

In situ phosgenation represents a revolutionary approach to carbonate ester synthesis, enabling the safe and convenient production of chloromethyl isopropyl carbonate without the need for pre-stored phosgene [9] [10]. This methodology crosses three phases of a heterogeneous solution containing chloroform, aqueous sodium hydroxide, and the target alcohol or amine substrate [9]. The photochemically generated phosgene reacts immediately with the substrate at the organic-aqueous interface, minimizing exposure risks and improving reaction control [6].

The mechanism involves the formation of aryl alkoxide ions through reaction with sodium hydroxide, which enhances both nucleophilicity and hydrophilicity of the alcohol substrate [9]. This ionic intermediate facilitates rapid reaction with the in situ generated phosgene at the phase boundary, competing effectively with phosgene hydrolysis [9]. The reaction proceeds through nucleophilic addition to the carbonyl carbon of phosgene, followed by elimination of hydrogen chloride, which is neutralized by the aqueous base [9].

Table 2: Carbonate Ester Formation via In Situ Phosgenation

| Alcohol Substrate | Substrate Concentration (M) | Reaction Time (h) | Carbonate Ester Yield (%) | Chloroformate Yield (%) | Reaction Temperature (K) | Phosgene Conversion (%) |

|---|---|---|---|---|---|---|

| Isopropanol | 0.5 | 2.0 | 68 | 15 | 353 | 83 |

| Methanol | 0.8 | 1.5 | 75 | 12 | 298 | 87 |

| Ethanol | 0.6 | 1.8 | 72 | 18 | 313 | 90 |

| Butanol | 0.4 | 2.5 | 65 | 22 | 323 | 87 |

| Hexanol | 0.3 | 3.0 | 58 | 35 | 298 | 93 |

The formation of chloromethyl isopropyl carbonate through this methodology achieves yields of 68 percent under optimal conditions [20]. The reaction temperature significantly influences product distribution, with elevated temperatures favoring carbonate ester formation over chloroformate intermediates [29]. At room temperature, mixtures of chloroformates and carbonate esters are typically obtained, but heating to 323-353 Kelvin with excess alcohol promotes quantitative conversion to the desired carbonate [8] [29].

Substrate concentration effects demonstrate that higher alcohol concentrations generally improve carbonate ester yields while reducing unwanted side reactions . The optimal substrate concentration for isopropanol was determined to be 0.5 molar, balancing reaction efficiency with substrate availability [20]. Longer-chain alcohols require lower concentrations to achieve comparable yields due to their reduced volatility and enhanced nucleophilicity [29].

The reaction system enables synthesis of various carbonate esters on practical scales with good yields, ranging from 58 to 75 percent depending on the alcohol substrate [20] [29]. This approach offers significant advantages over conventional phosgene methods, including enhanced safety, reduced environmental impact, and simplified purification procedures [10].

Mechanistic Insights: Radical Initiators and Oxygen Participation

The radical chain mechanism underlying chloroform oxidation to phosgene involves multiple elementary steps, each characterized by specific kinetic parameters and activation energies [5] [11] [22]. Chlorine radical formation serves as the rate-limiting initiation step, with an activation energy of 45.2 kilojoules per mole and a rate constant of 2.5×10³ reciprocal molar seconds [14]. This step requires photochemical activation of molecular chlorine to generate highly reactive chlorine radicals [30].

Table 3: Radical Chain Reaction Kinetic Parameters

| Reaction Step | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Temperature Range (K) | Quantum Yield |

|---|---|---|---|---|

| Chlorine Radical Formation | 2.5×10³ | 45.2 | 288-323 | 0.80 |

| Chloroform Hydrogen Abstraction | 1.8×10⁷ | 23.8 | 273-343 | 0.95 |

| Oxygen Addition | 3.2×10⁸ | 8.4 | 273-343 | 0.99 |

| Phosgene Formation | 4.5×10⁶ | 35.6 | 288-323 | 0.85 |

| Chain Termination | 2.1×10⁹ | 12.3 | 273-343 | 1.00 |

Hydrogen abstraction from chloroform by chlorine radicals proceeds with exceptional efficiency, characterized by a rate constant of 1.8×10⁷ reciprocal molar seconds and a relatively low activation energy of 23.8 kilojoules per mole [5]. This step generates trichloromethyl radicals, which rapidly react with molecular oxygen to form peroxy radical intermediates [11]. The quantum yield for this process approaches 0.95, indicating highly efficient radical propagation [5].

Oxygen participation occurs through addition to the trichloromethyl radical, forming a peroxy radical intermediate with a rate constant of 3.2×10⁸ reciprocal molar seconds [11]. This step exhibits the lowest activation energy in the chain sequence at 8.4 kilojoules per mole, reflecting the thermodynamically favorable nature of oxygen-carbon bond formation [11]. The peroxy radical subsequently undergoes rearrangement and fragmentation to yield phosgene and regenerate chlorine radicals [22].

Table 4: Mechanistic Insights - Radical Initiator Effects

| Initiator Type | Initiator Concentration (ppm) | Initiation Rate (s⁻¹) | Chain Length | Phosgene Enhancement (%) | Optimal Wavelength (nm) |

|---|---|---|---|---|---|

| Chlorine Gas | 2000 | 4.5×10⁻³ | 25 | 227 | 330 |

| Bromine Chloride | 1520 | 2.7×10⁻³ | 45 | 156 | 345 |

| Molecular Oxygen | 210000 | 1.2×10⁻⁴ | 8 | 12 | 254 |

| Hydroxyl Radical | 1.5 | 8.9×10⁻² | 180 | 340 | 280 |

| Chlorine Radical | 500 | 6.3×10⁻² | 95 | 280 | 365 |

The chain length for the radical process varies significantly depending on the initiator system employed [22]. Chlorine gas initiation typically achieves chain lengths of 25 propagation cycles per initiation event, while hydroxyl radical systems can sustain chain lengths exceeding 180 cycles [19]. This variation reflects differences in termination rates and radical stability under different reaction conditions [30].

Bromine chloride serves as an alternative initiator with enhanced efficiency compared to pure chlorine gas [22]. At concentrations of 1520 parts per million, bromine chloride achieves phosgene enhancement of 156 percent relative to uninitiated systems [22]. The optimal wavelength for bromine chloride activation is 345 nanometers, slightly red-shifted compared to chlorine gas activation [22].

Molecular oxygen plays a dual role as both a reactant and a radical scavenger, influencing the overall reaction kinetics [13]. At high oxygen concentrations, the initiation rate decreases to 1.2×10⁻⁴ reciprocal seconds due to radical quenching effects [13]. However, oxygen is essential for the propagation sequence, and optimal oxygen flow rates of 25-50 milliliters per minute are required for efficient phosgene formation [6] [29].

Microreactor technology represents a paradigm shift in chemical synthesis, offering unparalleled control over reaction parameters that are particularly advantageous for the production of chloromethyl isopropyl carbonate and related chloroformate compounds [1]. The fundamental design principles of microreactors for chloroformate production center on maximizing heat and mass transfer efficiency while maintaining precise control over reaction conditions.

The microchannel architecture is the cornerstone of effective microreactor design, with typical channel dimensions ranging from 10 to 1000 micrometers [1]. These miniaturized dimensions create exceptionally high surface-to-volume ratios, often exceeding 10,000 square meters per cubic meter, which dramatically enhances heat transfer capabilities. For chloroformate synthesis, this enhanced heat transfer is critical due to the highly exothermic nature of reactions involving phosgene equivalents and the thermal sensitivity of the products.

Heat transfer coefficients in properly designed microreactors can reach values between 1 and 500 megawatts per cubic meter per kelvin, representing a substantial improvement over conventional batch reactors [1]. This exceptional heat transfer capability enables precise temperature control within ±0.1°C, which is essential for maintaining selectivity in chloroformate formation reactions where competing side reactions can occur at elevated temperatures.

The mixing efficiency in microreactors is achieved through chaotic advection and high shear rates generated by the microscale flow patterns. Studies demonstrate that homogeneous mixing can be accomplished within channel lengths of less than one millimeter, achieving mixing efficiencies exceeding 95%. For chloroformate production, rapid mixing ensures uniform distribution of reactants, preventing local concentration gradients that could lead to undesired side reactions or product decomposition.

Material selection for microreactor construction is particularly critical when handling corrosive chloroformate reagents. Fluorinated polymers such as polytetrafluoroethylene and perfluoroalkoxy provide excellent chemical resistance to acidic conditions and chlorinated compounds [1]. Glass microreactors offer transparency for visual process monitoring and excellent chemical compatibility, though they require careful design to withstand pressure differentials. Stainless steel construction provides durability for industrial applications but requires careful consideration of corrosion resistance.

Residence time control in microreactors offers unprecedented precision, with achievable ranges from 0.1 milliseconds to several minutes, depending on channel volume and flow rates [1]. This precise temporal control enables optimization of conversion and selectivity by matching residence time to reaction kinetics. For chloromethyl isopropyl carbonate synthesis, residence times of 1-10 seconds are typically optimal, allowing complete conversion while minimizing decomposition reactions.

| Parameter | Optimal Range | Impact on Chloroformate Production |

|---|---|---|

| Channel Width | 50-500 μm | Enhanced mass transfer efficiency |

| Flow Velocity | 0.1-10 m/s | Improved mixing and heat transfer |

| Reynolds Number | 10-100 | Laminar flow with good mixing |

| Temperature Control | ±0.1°C | Maintained product selectivity |

| Pressure Drop | <10 bar | Operational feasibility |

The numbering-up approach for scale-up represents a fundamental advantage of microreactor technology, allowing production increases through parallel operation of multiple identical units rather than geometric scaling. This approach maintains the beneficial transport characteristics while enabling industrial-scale throughput. Research demonstrates that systems with hundreds to thousands of parallel microreactors can achieve production rates suitable for commercial chloroformate manufacturing.

Triphosgene Utilization in Flow Systems

Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to phosgene gas in continuous flow synthesis of chloroformates, offering significant advantages in terms of handling, storage, and controlled decomposition. The utilization of triphosgene in flow systems enables precise control over phosgene generation rates, matching production to consumption and minimizing hazardous gas inventory.

The thermal decomposition of triphosgene proceeds through a well-characterized mechanism, initially forming diphosgene as an intermediate before complete conversion to three equivalents of phosgene. In flow systems, this decomposition can be precisely controlled through temperature management and catalyst selection. The decomposition temperature typically ranges from 80°C to 200°C, depending on the presence of catalysts such as nitrogen-containing heterocycles or quaternary ammonium salts.

Catalyst selection significantly influences the efficiency and selectivity of triphosgene decomposition in flow systems. Planar nitrogen heterocycles with deactivated imino functions have demonstrated particular effectiveness, enabling quantitative phosgene generation without thermal runaway reactions. Metal phthalocyanines offer additional control over decomposition rates through their specific catalytic properties, allowing fine-tuning of phosgene generation to match downstream consumption rates.

The kinetics of triphosgene decomposition in flow systems follow first-order behavior with respect to triphosgene concentration, with rate constants that are highly temperature-dependent. Studies indicate that the activation energy for catalyzed decomposition is significantly lower than thermal decomposition alone, enabling operation at milder conditions while maintaining high conversion rates. Flow reactors enable precise residence time control, typically in the range of 0.1 to 10 seconds, which is optimal for complete triphosgene conversion.

Safety advantages of triphosgene utilization in flow systems are substantial compared to direct phosgene handling. The solid-state nature of triphosgene at ambient conditions eliminates many of the storage and transportation challenges associated with phosgene gas. However, the vapor pressure of triphosgene is sufficient to create potentially hazardous concentrations, necessitating proper ventilation and monitoring systems.

| Aspect | Flow System Advantage | Operational Parameter |

|---|---|---|

| Decomposition Control | Precise thermal management | 80-200°C range |

| Safety Enhancement | Minimal phosgene inventory | <1% system volume |

| Product Quality | Reduced side reactions | >98% conversion |

| Process Integration | Continuous operation | Real-time adjustment |

| Waste Minimization | Matched generation/consumption | <2% excess production |

The integration of triphosgene decomposition with chloroformate synthesis enables telescoped processes that eliminate intermediate isolation steps. Research demonstrates that the phosgene generated from triphosgene can be immediately consumed in subsequent reactions with alcohols to form chloroformates, including chloromethyl isopropyl carbonate. This direct utilization minimizes exposure risks and improves overall process efficiency.

Process monitoring and control systems for triphosgene utilization in flow systems benefit from real-time analytical techniques. Infrared spectroscopy enables monitoring of triphosgene consumption and phosgene generation, while gas chromatography provides quantitative analysis of conversion efficiency. These analytical capabilities enable feedback control systems that automatically adjust operating conditions to maintain optimal performance.

Quenching and Post-Reaction Workup Strategies

Effective quenching and workup strategies are essential for successful continuous flow synthesis of chloromethyl isopropyl carbonate, ensuring complete reaction termination, product stability, and efficient purification. The choice of quenching method significantly impacts product quality, yield, and downstream processing requirements.

Chemical quenching represents the most commonly employed strategy for terminating chloroformate synthesis reactions. The addition of nucleophilic quenching agents such as alcohols or amines rapidly consumes any unreacted phosgene or phosgene equivalents, preventing continued reaction and potential product decomposition. For chloromethyl isopropyl carbonate synthesis, methanol or ethanol are frequently employed as quenching agents, forming methyl or ethyl chloroformate as benign by-products.

The kinetics of chemical quenching reactions are typically much faster than the primary synthesis reaction, with pseudo-first-order rate constants often exceeding 10³ s⁻¹ when excess quenching agent is employed. This rapid kinetics ensures effective reaction termination within milliseconds of quenching agent introduction, preventing over-reaction and maintaining product integrity.

Temperature-based quenching strategies exploit the temperature dependence of reaction rates to achieve reaction termination without chemical addition. Rapid cooling to temperatures below 0°C can effectively stop most organic reactions, though care must be taken to prevent crystallization or phase separation that could complicate product recovery. Heat exchangers integrated into flow systems enable rapid temperature changes, achieving cooling rates exceeding 100°C per second.

Dilution quenching involves the addition of compatible solvents to reduce reactant concentrations below levels necessary for continued reaction. This approach is particularly effective for reactions that exhibit strong concentration dependence. For chloromethyl isopropyl carbonate, the addition of acetone or dichloromethane can simultaneously quench the reaction and improve product solubility for downstream processing.

pH adjustment quenching is specifically valuable for reactions generating acidic by-products such as hydrogen chloride. The addition of basic solutions neutralizes acid and prevents acid-catalyzed decomposition reactions. Tertiary amines such as triethylamine are commonly employed, forming stable ammonium chloride salts that can be easily removed during workup.

Liquid-liquid extraction represents a highly effective purification strategy for chloromethyl isopropyl carbonate, exploiting the differential solubility of products and impurities between organic and aqueous phases. The implementation of continuous liquid-liquid extraction in flow systems enables real-time purification without batch processing delays. Membrane-based separators provide efficient phase separation with minimal emulsification, maintaining high throughput and product quality.

| Quenching Method | Mechanism | Response Time | Efficiency |

|---|---|---|---|

| Chemical Quenching | Nucleophilic consumption | <1 ms | >99% |

| Temperature Quenching | Kinetic deactivation | <10 ms | >95% |

| Dilution Quenching | Concentration reduction | <100 ms | >90% |

| pH Adjustment | Neutralization | <1 ms | >99% |

Crystallization strategies in flow systems enable direct product isolation from reaction mixtures. The controlled addition of anti-solvents or cooling can induce precipitation of pure product while leaving impurities in solution. Continuous crystallization reactors maintain steady-state operation, producing consistent crystal size distributions and high product purity.

Membrane separation technologies offer selective removal of impurities based on molecular size or chemical affinity. Organic solvent nanofiltration can remove high molecular weight impurities while retaining the desired chloroformate product. Pervaporation enables selective removal of volatile impurities without thermal stress that could induce product decomposition.

Distillation in flow systems enables continuous removal of volatile impurities and solvent recovery. Microstructured distillation columns provide high separation efficiency with minimal residence time, reducing thermal exposure and maintaining product quality. The integration of distillation with synthesis enables telescoped processes that eliminate intermediate isolation steps.

The optimization of workup strategies requires consideration of product stability under processing conditions. Chloromethyl isopropyl carbonate exhibits limited thermal stability, with decomposition becoming significant above 100°C. Hydrolytic instability necessitates anhydrous processing conditions and careful moisture exclusion throughout the workup sequence.

Advanced process control systems enable real-time optimization of quenching and workup operations based on product quality metrics. In-line analytical techniques such as infrared spectroscopy and gas chromatography provide immediate feedback on product purity and impurity levels. This analytical capability enables adaptive control strategies that automatically adjust processing conditions to maintain optimal product quality while maximizing throughput and yield.

XLogP3

GHS Hazard Statements

H315 (97.3%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (94.59%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H411 (94.59%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard